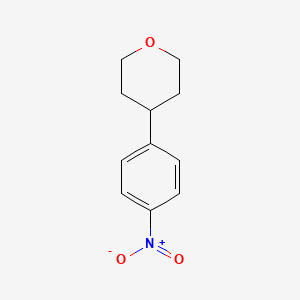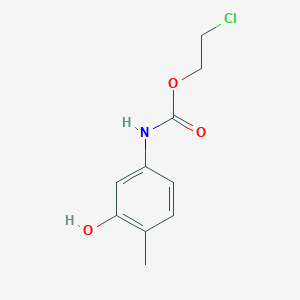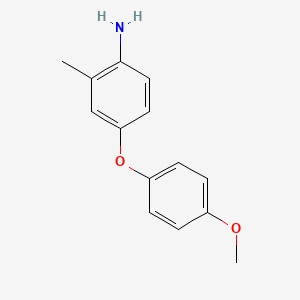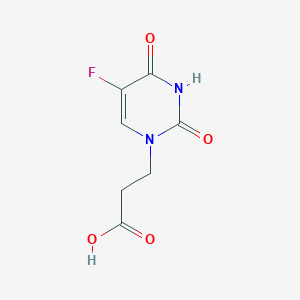![molecular formula C16H20N2O5 B3147340 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 620931-01-3](/img/structure/B3147340.png)
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutanoic acid
Overview
Description
This compound is also known as 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine . It is a type of drug that has clinical effects on various functions caused by dopamine . It can increase femoral blood flow, which may be due to the inhibition of sympathetic nerve tension .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the methods involves the use of 1-(3’:4’-methylenedioxybenzyl)-piperazine in solution in anhydrous xylene, to which anhydrous potassium carbonate and 2-chloropyrimidine are added . The suspension is then heated for 9 hours at boiling point (130°C) .Molecular Structure Analysis
The molecular formula of this compound is C16H18N4O2 . Unfortunately, the specific molecular structure could not be retrieved from the available resources.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1-(3’:4’-methylenedioxybenzyl)-piperazine with anhydrous potassium carbonate and 2-chloropyrimidine . The reaction is carried out in anhydrous xylene at the boiling point for 9 hours .Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.34 . It is rapidly absorbed orally, with a Tmax of 1 hour . The plasma protein binding rate is low, so the possibility of interaction with other drugs is low . The half-life (t1/2) is between 1.7 and 6.9 hours .Scientific Research Applications
Enzyme Interaction Studies
- 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutanoic acid has been studied for its interactions with various enzymes. Research shows its metabolism in human liver microsomes, S9 fraction, and recombinant enzymes. This compound undergoes oxidative metabolism to form several metabolites, involving enzymes like CYP2D6, CYP2C9, CYP3A4/5, and others (Hvenegaard et al., 2012).
Molecular Structure Analysis
- Investigations into the molecular structures of derivatives of this compound have been conducted. Studies have revealed insights into their molecular conformations and intermolecular interactions, which are crucial for understanding the compound's behavior at the molecular level (Mahesha et al., 2019).
Chemical Reactivity and Synthesis
- The compound's reactivity in chemical reactions has been explored. For example, reactions of 4-oxobutanoic acids with certain reagents lead to the formation of specific benzopyrroloxazine derivatives, providing insights into the compound's chemical behavior (Amalʼchieva et al., 2022).
Crystallography and Solid-State Chemistry
- Crystallographic studies of related compounds have been conducted, offering valuable information on the solid-state properties of these compounds. Such studies help in understanding the crystal structure and potential applications in materials science (Faizi et al., 2016).
Potential Pharmacological Applications
- Derivatives of 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutanoic acid have been synthesized and evaluated for potential pharmacological activities such as antimicrobial, anti-inflammatory, and enzyme inhibition properties (Vasileva et al., 2018).
Biofilm and Bacterial Inhibition Studies
- Some compounds containing this structure have shown promising results in biofilm inhibition and antibacterial activities, indicating potential use in combatting bacterial infections and biofilm-related issues (Mekky & Sanad, 2020).
Antimycobacterial Activity
- Research has also delved into the antimycobacterial activities of quinolone derivatives containing this structure, highlighting their potential in treating bacterial infections, especially tuberculosis (Senthilkumar et al., 2009).
properties
IUPAC Name |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c19-15(3-4-16(20)21)18-7-5-17(6-8-18)10-12-1-2-13-14(9-12)23-11-22-13/h1-2,9H,3-8,10-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXADDRAWPRQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501177697 | |
| Record name | 4-(1,3-Benzodioxol-5-ylmethyl)-γ-oxo-1-piperazinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501177697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641396 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutanoic acid | |
CAS RN |
620931-01-3 | |
| Record name | 4-(1,3-Benzodioxol-5-ylmethyl)-γ-oxo-1-piperazinebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620931-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,3-Benzodioxol-5-ylmethyl)-γ-oxo-1-piperazinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501177697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




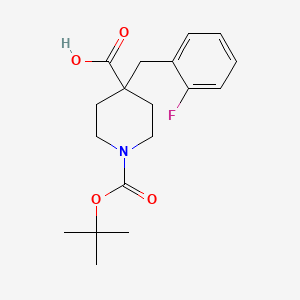
![Sodium;2-[2-amino-3-(4-chlorobenzoyl)phenyl]acetate](/img/structure/B3147289.png)
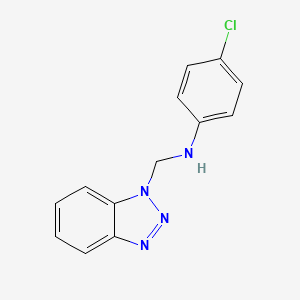
![Thiazolo[3,2-b][1,2,4]triazol-2-amine, 6-methyl-](/img/structure/B3147313.png)
![methyl 4-[(5-methyl-6,7-dihydro-8H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)methyl]phenyl ether](/img/structure/B3147321.png)

